5-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide
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Overview
Description
5-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the benzothiazole ring system in its structure contributes to its significant pharmacological potential.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . The interaction between the compound and its target often results in changes at the molecular level, disrupting the normal function of the target and leading to the desired therapeutic effect .
Biochemical Pathways
Benzothiazole derivatives have been found to have diverse biological activities . They are involved in a wide range of biological processes, including antimicrobial, antifungal, antiviral, and antitumor activities .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may have good bioavailability. The specific impact of these properties on the compound’s bioavailability would need further investigation.
Result of Action
Benzothiazole derivatives have been found to exhibit significant biological activities, including antimicrobial, antifungal, antiviral, and antitumor activities . These activities suggest that the compound may have a broad range of effects at the molecular and cellular levels.
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the solvent environment
Biochemical Analysis
Cellular Effects
Thiazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the benzothiazole derivative using a mixture of concentrated sulfuric acid and nitric acid.
Chlorination: The chlorination of the benzothiazole derivative can be achieved using thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the reaction of the chlorinated benzothiazole derivative with 2-(methylthio)aniline to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Nucleophiles such as ammonia or primary amines can be used under basic conditions for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-nitrobenzamide: Lacks the benzothiazole ring and methylthio group, resulting in different biological activities.
N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide: Similar structure but without the chloro group, which may affect its reactivity and biological properties.
5-chloro-N-(2-(methylthio)phenyl)-2-nitrobenzamide: Contains a phenyl ring instead of a benzothiazole ring, leading to different pharmacological profiles.
Uniqueness
The unique combination of the benzothiazole ring, chloro group, nitro group, and methylthio group in 5-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide contributes to its distinct chemical reactivity and biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5-chloro-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3S2/c1-23-15-18-11-4-3-9(7-13(11)24-15)17-14(20)10-6-8(16)2-5-12(10)19(21)22/h2-7H,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQODNTXLLMTFEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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